Tetrahydropamaquin naphthoate
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Overview
Description
Tetrahydropamaquin naphthoate is a synthetic compound that belongs to the class of naphthoate derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropamaquin naphthoate typically involves a multistep reaction process. One common method includes the reaction between acenaphthoquinone and various 1,3-diketones in the presence of primary aliphatic and benzylic alcohols. This reaction proceeds via a sequential addition/oxidation mechanism, including a metal-free addition step followed by oxidative cleavage of the corresponding vicinal diols .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as catalytic coupling and the use of efficient solvents and reagents are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tetrahydropamaquin naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthoate core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups, leading to a wide range of naphthoate-based compounds .
Scientific Research Applications
Tetrahydropamaquin naphthoate has a broad spectrum of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studying biological pathways and interactions due to its structural similarity to naturally occurring molecules.
Medicine: Research has explored its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: this compound is utilized in the production of synthetic plastics, organic semiconductor materials, and optical materials
Mechanism of Action
The mechanism of action of tetrahydropamaquin naphthoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For instance, it may interfere with the replication of viral genomes or inhibit inflammatory pathways, making it a potential candidate for treating various diseases .
Comparison with Similar Compounds
Plumbagin: Known for its anticancer properties.
Lapachol: Used for its antiviral and anti-inflammatory effects.
Shikonin: Utilized in cosmetics and as a natural dye.
Uniqueness: Tetrahydropamaquin naphthoate stands out due to its unique combination of naphthoate and quinoline moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
63979-16-8 |
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Molecular Formula |
C42H49N3O7 |
Molecular Weight |
707.9 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C23H16O6.C19H33N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h1-10,24-25H,11H2,(H,26,27)(H,28,29);13-15,20-21H,5-12H2,1-4H3 |
InChI Key |
GTWNJZNRBRCACB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC(=CC2=C1NCCC2)OC.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
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